1-(5-Bromothiophen-2-yl)propan-2-ol
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Overview
Description
1-(5-Bromothiophen-2-yl)propan-2-ol is an organic compound that belongs to the class of bromothiophenes It is characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromothiophene with propanal in the presence of a reducing agent to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of 1-(5-Bromothiophen-2-yl)propan-2-ol may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromothiophen-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form a thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or alkyl halides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 1-(5-Bromothiophen-2-yl)propan-2-one
Reduction: 1-(Thiophen-2-yl)propan-2-ol
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Bromothiophen-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 1-(5-Bromothiophen-2-yl)propan-2-ol involves its interaction with specific molecular targets. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromothiophen-2-yl)propan-1-one
- 2-(5-Bromothiophen-2-yl)propan-2-ol
- 1-(Thiophen-2-yl)propan-2-ol
Uniqueness
1-(5-Bromothiophen-2-yl)propan-2-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the thiophene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H9BrOS |
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Molecular Weight |
221.12 g/mol |
IUPAC Name |
1-(5-bromothiophen-2-yl)propan-2-ol |
InChI |
InChI=1S/C7H9BrOS/c1-5(9)4-6-2-3-7(8)10-6/h2-3,5,9H,4H2,1H3 |
InChI Key |
XRBVXRNIMCGOPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(S1)Br)O |
Origin of Product |
United States |
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